ethane;N-hydroxybenzamide

Description

Contextualization within Hydroxamic Acid Chemistry

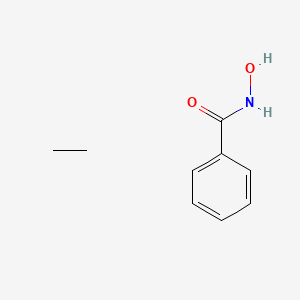

Hydroxamic acids are a class of organic compounds bearing the functional group R-CO-N(OH)-R', where R and R' are organic residues. N-hydroxybenzamide is a primary example of this class, where the R group is a phenyl ring and R' is a hydrogen atom. A key feature of hydroxamic acids is their ability to act as potent chelators of metal ions, a property conferred by the bidentate nature of the hydroxamate group (-CONHOH). This metal-binding capacity is central to their biological activity, particularly as inhibitors of metalloenzymes. nih.gov The pKa of N-hydroxybenzamide is reported as 8.81, a value that influences its ionization state and interaction with biological targets under physiological conditions. rsc.org

The N-hydroxybenzamide structure serves as a versatile starting point for the synthesis of a wide array of derivatives. For instance, new 2-amino-N-hydroxybenzamide derivatives have been synthesized from the reaction of isatoic anhydride (B1165640) with various hydroxamic acids. tandfonline.com This demonstrates the utility of the N-hydroxybenzamide core in building more complex molecules with potential antimicrobial properties. tandfonline.com

Significance as a Bioactive Scaffold in Chemical Biology Research

The N-hydroxybenzamide scaffold is a privileged structure in chemical biology and drug discovery, primarily due to its role as a zinc-binding group in enzyme inhibitors. nih.gov This has led to its extensive use in the design of inhibitors for a variety of enzymes, most notably histone deacetylases (HDACs), which are crucial targets in cancer therapy. nih.govnih.gov

Research Findings on N-Hydroxybenzamide Derivatives:

The versatility of the N-hydroxybenzamide scaffold is evident in the diverse biological activities exhibited by its derivatives.

Anticancer Activity: A significant area of research has been the development of N-hydroxybenzamide-based HDAC inhibitors. For example, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against HDACs and antiproliferative effects against human cancer cell lines. nih.gov Specifically, the thiophene-substituted derivative, known as 5j, demonstrated superior inhibition of HDAC1 and HDAC8 compared to the established inhibitor SAHA. nih.gov Furthermore, novel N-hydroxybenzamides incorporating a 2-oxoindoline scaffold have been developed as potential antitumor agents, with some derivatives showing notable inhibitory effects against colon cancer cell lines. nih.gov Another study focused on derivatives with an L-phenylglycine scaffold, which also exhibited potent HDAC inhibitory activities. dovepress.com

Antimicrobial Activity: Researchers have synthesized novel 2-amino-N-hydroxybenzamide derivatives and screened them for antimicrobial activity. tandfonline.com Some of these compounds displayed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.com Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown inhibitory effects against Gram-positive bacteria. mdpi.com

Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides, derived from salicylamide (B354443), have been investigated for their activity against various protozoan parasites. nih.gov Structure-activity relationship studies identified compounds with significant activity against P. falciparum (the parasite causing malaria), trypanosomes, and Leishmania. nih.gov

Other Therapeutic Areas: Hydroxybenzamide derivatives have also been explored for their potential in treating diabetes. nih.gov A study identified a derivative, WO3i, that protects pancreatic β-cells from endoplasmic reticulum (ER) stress, a factor in the development of diabetes. nih.gov Additionally, a derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit the growth of colon cancer cells. portlandpress.com

The following interactive table summarizes some of the key research findings on bioactive N-hydroxybenzamide derivatives.

| Derivative Class | Target/Application | Key Findings | Citations |

| N-hydroxy-4-(3-phenylpropanamido)benzamides | HDAC Inhibition (Anticancer) | Thiophene-substituted derivative 5j showed potent HDAC1/8 inhibition and antiproliferative activity in breast cancer cells. nih.gov | nih.gov |

| 2-Amino-N-hydroxybenzamides | Antimicrobial | Synthesized derivatives showed activity against Gram-positive and Gram-negative bacteria and fungi. tandfonline.com | tandfonline.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Antibacterial | Derivatives exhibited inhibitory activity against Gram-positive bacteria. mdpi.com | mdpi.com |

| N-benzoyl-2-hydroxybenzamides | Antiprotozoal | Identified compounds with activity against P. falciparum, trypanosomes, and Leishmania. nih.gov | nih.gov |

| Hydroxybenzamide derivatives (e.g., WO3i) | Diabetes | WO3i protects pancreatic β-cells from ER stress-induced apoptosis. nih.gov | nih.gov |

| 2-Methoxy-5-amino-N-hydroxybenzamide | Colon Cancer | Inhibits colon cancer cell growth through COX-2 dependent and independent mechanisms. portlandpress.com | portlandpress.com |

| N-hydroxybenzamides with 2-oxoindoline scaffold | HDAC Inhibition (Anticancer) | Exhibited notable inhibitory effects against colon cancer cell lines. nih.gov | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethane;N-hydroxybenzamide |

InChI |

InChI=1S/C7H7NO2.C2H6/c9-7(8-10)6-4-2-1-3-5-6;1-2/h1-5,10H,(H,8,9);1-2H3 |

InChI Key |

XNDUABJSESVJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC.C1=CC=C(C=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Hydroxybenzamide

Established Synthetic Routes to N-Hydroxybenzamide

N-Hydroxybenzamide, a hydroxamic acid, is a valuable scaffold in medicinal chemistry and a key intermediate in organic synthesis. Its preparation can be achieved through several established synthetic routes, primarily involving the modification of carboxylic acid precursors or the derivatization of benzoic acid and its analogues.

Synthesis from Carboxylic Acid Precursors

A common and direct method for synthesizing N-hydroxybenzamide involves the reaction of a carboxylic acid or its activated form with hydroxylamine (B1172632). One approach utilizes a resin-bound strategy, where a carboxylic acid is first immobilized on a solid support, such as the hydroxythiophenol (Marshall) resin. nih.gov This is followed by cleavage from the resin using a hydroxylamine solution, which yields the desired hydroxamic acid. nih.gov For instance, converting an immobilized benzoate (B1203000) to N-hydroxybenzamide can be achieved with a 50% aqueous hydroxylamine solution in a suitable solvent like dichloromethane (B109758) or toluene. nih.gov This method is advantageous as it often avoids the formation of the corresponding carboxylic acid as a by-product. nih.gov

Alternatively, carboxylic acids can be activated using various coupling reagents to facilitate the reaction with hydroxylamine. Reagents such as ethyl chloroformate (ECF) have been employed, though they can be moisture-sensitive and the reactions time-consuming. arkat-usa.org More modern coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt) can also be used to mediate the formation of the amide bond between the carboxylic acid and hydroxylamine. clockss.org Another effective method involves the activation of the carboxylic acid with triflic anhydride (B1165640). arkat-usa.org

Derivatization from Benzoic Acid Analogues

N-Hydroxybenzamide can also be synthesized from various benzoic acid analogues. One straightforward method is the reaction of a benzoic acid ester, such as methyl benzoate, with hydroxylamine hydrochloride in a solvent like methanol (B129727). tandfonline.com This reaction typically proceeds at room temperature over an extended period. tandfonline.com

Another important precursor is isatoic anhydride, which can undergo ring-opening reactions with various nucleophiles. While direct reaction with hydroxylamine to form N-hydroxybenzamide is less commonly detailed, the versatility of isatoic anhydride in forming benzamide (B126) derivatives is well-established. nih.govmdpi.comresearchgate.net The reaction of N-methylisatoic anhydride with nucleophiles produces N-methylanthranilic acid derivatives, suggesting that the parent isatoic anhydride could potentially be used in a similar fashion. myttex.net

Synthesis of N-Hydroxybenzamide Derivatives and Analogues

The core structure of N-hydroxybenzamide can be readily modified to produce a wide array of derivatives and analogues with diverse properties. A significant class of these derivatives is the 2-amino-N-hydroxybenzamides.

Synthesis of 2-Amino-N-hydroxybenzamide Derivatives

A prominent and efficient method for the synthesis of 2-amino-N-hydroxybenzamide derivatives involves the reaction of isatoic anhydride with various alkyl or aryl hydroxamic acids. tandfonline.comfigshare.comresearchgate.net This one-pot synthesis is typically carried out in a solvent like acetonitrile (B52724) at room temperature and produces the desired products in good to excellent yields. tandfonline.comfigshare.comresearchgate.nettandfonline.com The reaction has been successfully performed with substituted isatoic anhydrides, such as 5-chloro and 6-chloro isatoic anhydride, to generate a library of corresponding 2-amino-N-hydroxybenzamide derivatives. tandfonline.com

The reaction conditions, including the choice of solvent and temperature, have been optimized. Solvents such as ethanol, tetrahydrofuran (B95107) (THF), chloroform, toluene, and water have been explored, with acetonitrile often providing the best results. tandfonline.com

The mechanism for the formation of 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride and hydroxamic acids proceeds through a ring-opening of the isatoic anhydride. researchgate.nettandfonline.com The nitrogen atom of the hydroxamic acid acts as a nucleophile. researchgate.nettandfonline.com

The key steps of the proposed mechanism are as follows:

Nucleophilic Attack: The nitrogen atom of the hydroxamic acid attacks one of the carbonyl carbons of the isatoic anhydride. Due to the electronic properties of isatoic anhydride, the nucleophilic attack preferentially occurs at the C-4 carbonyl carbon (the anthranilic carbonyl group) rather than the C-2 carbonyl carbon. researchgate.nettandfonline.com

Ring Opening: This attack leads to the opening of the heterocyclic ring of the isatoic anhydride. researchgate.nettandfonline.com

Decarboxylation: The resulting intermediate is unstable and undergoes decarboxylation, releasing a molecule of carbon dioxide (CO2). tandfonline.com

Proton Transfer: The hydroxamic acid itself can act as a proton donor in the reaction sequence. tandfonline.com

This mechanistic pathway explains the formation of the 2-aminobenzamide (B116534) core structure from the reaction of isatoic anhydride with a nitrogen-based nucleophile. nih.govresearchgate.nettandfonline.com

Preparation of N-Benzoyl-2-hydroxybenzamide Derivatives

Synthesis via Reaction of Salicylamide (B354443) with Acid Chlorides

A primary method for synthesizing N-benzoyl-2-hydroxybenzamide derivatives involves the reaction of salicylamide with a variety of acid chlorides. nih.govasm.org This reaction is typically conducted in refluxing pyridine (B92270), which acts as both a solvent and an acid scavenger. nih.govasm.org The resulting crude products, which are often solids, can be purified through crystallization or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds. nih.gov Yields for this method can range from modest to very good. nih.gov For instance, the reaction of salicylamide with 4-isopropoxybenzoyl chloride in refluxing pyridine for one hour, followed by recrystallization, yielded N-(2-hydroxybenzoyl)-4-isopropoxybenzamide at 70%. asm.org Similarly, reacting salicylamide with 4-pyrrolidin-1-yl benzoyl chloride under the same conditions resulted in a 60% yield of N-(2-hydroxybenzoyl)-4-pyrrolidin-1-ylbenzamide. asm.org

Table 1: Synthesis of N-Benzoyl-2-hydroxybenzamide Derivatives

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Salicylamide | 4-Isopropoxybenzoyl chloride | N-(2-Hydroxybenzoyl)-4-isopropoxybenzamide | 70 | asm.org |

| Salicylamide | 4-Pyrrolidin-1-yl benzoyl chloride | N-(2-Hydroxybenzoyl)-4-pyrrolidin-1-ylbenzamide | 60 | asm.org |

Subsequent Chemical Elaboration through Catalytic Hydrogenation

Further chemical diversity can be introduced into the N-benzoyl-2-hydroxybenzamide scaffold through subsequent reactions. One such elaboration is catalytic hydrogenation. nih.gov Specific derivatives of N-benzoyl-2-hydroxybenzamide can be subjected to catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst. nih.gov This process, typically carried out in methanol at room temperature for about 18 hours, can effectively reduce certain functional groups. nih.gov For example, this method has been used to convert nitro groups to anilines and to cleave benzyl (B1604629) ethers to phenols, yielding the corresponding aniline (B41778) and phenol (B47542) derivatives in good yields. nih.gov

Synthesis of N-Hydroxycinnamamide and N-Hydroxybenzamide Hybrid Structures

Hybrid structures incorporating both N-hydroxycinnamamide and N-hydroxybenzamide moieties bearing amide bonds have been designed and synthesized as potential histone deacetylase (HDAC) inhibitors. vnu.edu.vn The synthesis of these complex molecules leverages the fundamental chemical properties of hydroxamic acids, which are known to be of significant interest due to their ability to inhibit various metalloenzymes. vnu.edu.vn The structural integrity and composition of these synthesized hybrid compounds have been confirmed using modern Nuclear Magnetic Resonance (NMR) spectroscopy. vnu.edu.vnresearchgate.net Molecular docking studies have further suggested that these derivatives can bind effectively to the active site of the HDAC6 enzyme. vnu.edu.vnresearchgate.net

Design and Synthesis of N-Benzyltriazolyl-Hydroxamate Scaffolds

In the quest for selective HDAC6 inhibitors, novel N-benzyltriazolyl-hydroxamate scaffolds have been designed and synthesized. nih.govresearchgate.net This work was inspired by known HDAC6 inhibitors. nih.govresearchgate.net The design strategy involves creating derivatives with a triazole capping group. nih.gov Computational docking analyses have been instrumental in optimizing this capping group, revealing that it aligns with a specific pocket (the conserved L1 pocket) of the HDAC6 enzyme, which is associated with subtype selectivity. nih.govresearchgate.net Among a series of 27 synthesized derivatives, one compound, 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide, demonstrated significant HDAC6 inhibitory activity with an IC50 value of 7.08 nM and showed 42-fold selectivity over HDAC1. nih.govresearchgate.net

Synthetic Approaches to Other Substituted N-Hydroxybenzamide Analogues

A variety of other substituted N-hydroxybenzamide analogues have been synthesized through various chemical routes.

4-(Aminomethyl)-N-hydroxybenzamide : The synthesis of this compound can be achieved through a multi-step process. smolecule.com One approach starts with 4-nitrobenzoic acid, which is reduced to 4-aminobenzoic acid. The amino group is then modified via aminomethylation, and the final step involves treatment with hydroxylamine hydrochloride to form the desired product. smolecule.com Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors. researchgate.netnih.govresearchgate.net

4-bromo-N-hydroxybenzamide : Several synthetic routes are available for 4-bromo-N-hydroxybenzamide. chemicalbook.com One method involves a two-stage reaction starting from 4-bromobenzoic acid. chemicalbook.com Another reported procedure prepares the compound in an 85% yield through a two-step tandem reaction directly from the corresponding alcohol. rsc.org

2-Methoxy-5-amino-N-hydroxybenzamide : While specific synthetic details for this compound were not found in the provided search results, the synthesis of related 2-hydroxybenzamide derivatives often involves the protection of the hydroxyl group, followed by reaction with an amine, and subsequent deprotection. google.comgoogle.com For example, 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole was obtained in a 64.6% yield after recrystallization. google.com

Advanced Chemical Reactions Involving N-Hydroxybenzamide

N-hydroxybenzamide and its derivatives can participate in a range of advanced chemical reactions. The hydroxylamine functional group is key to its reactivity. smolecule.com For instance, it can react with carbonyl compounds to form oximes. smolecule.com The amino group in analogues like 4-(aminomethyl)-N-hydroxybenzamide can be acylated with acyl chlorides or anhydrides to generate N-acyl derivatives. smolecule.com Furthermore, N-hydroxybenzamides can undergo deacetylation when treated with strong bases or nucleophiles. smolecule.com The core amide bond itself is also subject to transformation; for example, reaction with Lawesson's reagent can convert the imide linker into a thioimide derivative. nih.gov

Palladium(II)-Catalyzed C-H Activation and Annulation Reactions

Palladium-catalyzed reactions represent a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. In the context of N-hydroxybenzamide and its derivatives, palladium(II) catalysis has been instrumental in the construction of heterocyclic scaffolds.

Formation of Benzisoxazolones

The synthesis of benzisoxazolones can be achieved through a palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes. rsc.org This method facilitates the construction of both C-C and C=N bonds while keeping the O-N bond intact. rsc.org This transformation has proven valuable in the synthesis of intermediates for active pharmaceutical ingredients. rsc.org N-hydroxybenzamide itself is also a key reactant in the palladium-catalyzed synthesis of benzisoxazolones. fishersci.ca

Rhodium(III)-Catalyzed Cascade C-H Activation and Annulation

Rhodium(III) catalysis has emerged as a highly efficient and atom-economical method for the synthesis of nitrogen-containing heterocycles through C-H activation. These reactions often proceed under mild conditions with broad substrate scope and good functional group tolerance. researchgate.net

Modular Access to NH-Free Isoquinolones

A notable application of rhodium(III) catalysis is the synthesis of NH-free isoquinolones. This is achieved through a sequential C-H activation and annulation of N-hydroxybenzamides with propargylic acetates. researchgate.netmdpi.comdntb.gov.uanih.gov This process involves the simultaneous formation of two new C-C/C-N bonds and a heterocyclic ring in a single pot, with water as the only byproduct, making it a highly carbon-efficient process. mdpi.comnih.gov The reaction tolerates a wide variety of substituents on the N-hydroxybenzamide, regardless of their electronic and steric properties, and has been successfully demonstrated on a gram scale. mdpi.com

The choice of the directing group on the N-hydroxybenzamide can influence the reaction pathway. For instance, the use of different O-substituents, such as O-Piv and O-Me, on the directing group of O-substituted N-hydroxybenzamides in reactions with cyclohexadienone-containing 1,6-enynes can lead to either tetracyclic isoquinolones or hydrobenzofurans. acs.org

Table 1: Rhodium(III)-Catalyzed Synthesis of NH-Free Isoquinolones

| Entry | N-Hydroxybenzamide Substrate | Propargylic Acetate Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-hydroxybenzamide | 3-phenylprop-2-yn-1-yl acetate | 3-phenylisoquinolin-1(2H)-one | Moderate to Excellent mdpi.com |

| 2 | 4-methoxy-N-hydroxybenzamide | 3-phenylprop-2-yn-1-yl acetate | 6-methoxy-3-phenylisoquinolin-1(2H)-one | Moderate to Excellent mdpi.com |

| 3 | 4-chloro-N-hydroxybenzamide | 3-phenylprop-2-yn-1-yl acetate | 6-chloro-3-phenylisoquinolin-1(2H)-one | Moderate to Excellent mdpi.com |

| 4 | N-hydroxybenzamide | 3-(p-tolyl)prop-2-yn-1-yl acetate | 3-(p-tolyl)isoquinolin-1(2H)-one | Moderate to Excellent mdpi.com |

Mechanistic Pathways of Rh(III)-Catalyzed Transformations, including Alkyne Insertion and N-O Bond Cleavage

The rhodium(III)-catalyzed synthesis of NH-free isoquinolones from N-hydroxybenzamides and propargylic acetates proceeds through a proposed cascade mechanism. mdpi.comnih.gov The process is initiated by a ligand exchange on the rhodium catalyst, which then facilitates a C-H metalation to form a five-membered rhodacycle intermediate. mdpi.com This is followed by the coordination and subsequent 1,2-insertion of the alkyne, leading to a seven-membered rhodacycle. mdpi.com Metal migration and C-N bond formation then occur, which upon protonation, yields the final isoquinolone product and regenerates the catalyst, releasing a molecule of water. mdpi.com

Mechanistic studies, including density functional theory (DFT) calculations, have provided deeper insights into these transformations. In the reaction of O-substituted N-hydroxybenzamides with 1,6-enynes, the C-H bond cleavage has been identified as the turnover-limiting step. acs.org The nature of the O-substituent on the hydroxamic acid directing group plays a crucial role in determining the reaction outcome. acs.orgnih.gov An N-OPiv moiety, for example, stabilizes the seven-membered rhodacycle through bidentate coordination, favoring an N-Michael addition pathway. nih.gov In contrast, an O-Me substituent leads to a less stable intermediate that readily undergoes a C-Michael addition. nih.gov

The cleavage of the N-O bond is a key step in these catalytic cycles, enabling C-N bond formation and catalyst turnover. nih.gov In some ruthenium-catalyzed systems involving N-alkoxybenzamides, it has been proposed that N-O bond cleavage can precede alkyne insertion, following a Ru(II)-Ru(IV)-Ru(II) mechanism, which differs from the more traditional pathway where alkyne insertion occurs first. rsc.orgrsc.org Theoretical studies on related rhodium-catalyzed reactions have also highlighted the importance of a Rh(III) → Rh(I) → Rh(III) process for N-N bond cleavage in pyrazolone (B3327878) systems. rsc.org

Reactivity with Specific Reagents

N-hydroxybenzamide exhibits characteristic reactivity with various classes of chemical reagents.

Azo and Diazo Compounds : As an amide, N-hydroxybenzamide can react with azo and diazo compounds, potentially generating toxic gases. noaa.govnoaa.govechemi.com Azo compounds are characterized by an -N=N- functional group, while diazo compounds contain a C=N₂ group. wikipedia.orgnih.gov The reactivity of diazo compounds can be harnessed in various chemical transformations, including insertions into N-H bonds. nih.govsioc-journal.cn

Strong Reducing Agents : The reaction of amides like N-hydroxybenzamide with strong reducing agents can produce flammable gases. noaa.govnoaa.govechemi.com For instance, the reduction of an iminophosphorane, a related nitrogen-containing functional group, can be a competing reaction in certain catalytic cycles. whiterose.ac.uk

Dehydrating Agents : Treatment of N-hydroxybenzamide with dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) results in the formation of the corresponding nitrile. noaa.govnoaa.gov A patented process describes the preparation of hydroxybenzonitriles by dehydrating hydroxybenzamides with a thionyl halide. google.com

Advanced Spectroscopic and Analytical Characterization of N Hydroxybenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-hydroxybenzamide and its derivatives. emerypharma.com It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete structural characterization. emerypharma.com

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is the initial step in the characterization process. emerypharma.com The chemical shifts, signal multiplicities, coupling constants, and integration of the proton signals offer valuable insights into the molecular framework. For instance, in the ¹H NMR spectrum of 4-hydroxybenzamide, the aromatic protons typically appear as multiplets in the downfield region, while the amide and hydroxyl protons exhibit characteristic chemical shifts that can be influenced by the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. For example, the carbonyl carbon of the amide group in N-hydroxybenzamide derivatives typically resonates at a downfield chemical shift.

2D NMR Techniques

To resolve complex structures and unambiguously assign all proton and carbon signals, various 2D NMR techniques are utilized. emerypharma.com These include:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the molecular structure. emerypharma.comresearchgate.net

¹H-¹⁵N HMBC: For N-hydroxybenzamide compounds, ¹H-¹⁵N HMBC is particularly useful for probing the environment around the nitrogen atom and confirming the connectivity of the hydroxamic acid moiety. researchgate.netnih.gov

A combination of these NMR experiments allows for the complete and accurate assignment of the chemical structure of N-hydroxybenzamide compounds. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for N-Hydroxybenzamide Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4-Hydroxybenzamide rsc.org | CDCl₃ | 7.60 (d, 2H), 6.85 (d, 2H), 3.63 (s, 1H) | 173.75, 165.29, 134.91, 129.61, 119.71 |

| 4-Hydroxybenzamide chemicalbook.com | DMSO-d₆ | 10.0 (s, 1H), 7.77 (d, 2H), 7.12 (d, 2H), 6.81 (d, 2H) | Not Provided |

| 4-tert-butyl-N-hydroxybenzamide | DMSO-d₆ | 11.2 (s, 1H, OH), 10.3 (s, 1H, NH), 7.60 (d, Ar-H), 1.35 (s, 9H, tert-butyl) | 165.4 (C=O), 140.2-121.6 (aromatic), 34.8 (C(CH₃)₃), 29.1 (C(CH₃)₃) |

| (E)-3-methyl-4-phenylbut-3-en-2-one acs.org | CDCl₃ | 7.52 (d, 1H), 7.41 (m, 3H), 7.39 (m, 1H), 7.32 (m, 1H), 2.47 (s, 3H), 2.06 (d, 3H) | 200.3, 139.7, 137.8, 135.9, 129.7, 128.6, 128.5, 25.9, 12.9 |

| 2,6-bis((E)-4-chlorobenzylidene)cyclohexan-1-one acs.org | CDCl₃ | 7.64 (d, 2H), 7.35–7.23 (m, 8H), 2.86–2.77 (m, 4H), 1.76–1.68 (m, 2H) | 189.85, 136.42, 135.78, 134.62, 134.31, 131.60, 128.69, 28.38, 22.81 |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analytical assessment of N-hydroxybenzamide compounds. google.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com

Purification

Preparative and semi-preparative HPLC are employed to isolate N-hydroxybenzamide derivatives from reaction mixtures or natural extracts with high purity. google.comnih.gov The choice of the stationary phase, typically a C18 column for reversed-phase chromatography, and the mobile phase composition are critical for achieving optimal separation. mdpi.com By carefully selecting the HPLC conditions, it is possible to obtain pure compounds suitable for further characterization and biological testing. google.com The use of multiple columns can expedite the purification process by allowing one column to be cleaned and regenerated while another is actively purifying the compounds. google.com

Analysis

Analytical HPLC is used to determine the purity of synthesized or isolated N-hydroxybenzamide compounds. google.com A small sample is injected onto an analytical column, and the resulting chromatogram provides information on the number of components in the sample and their relative concentrations. The retention time of a compound is a characteristic property under specific chromatographic conditions and can be used for identification purposes. Diode array detectors are commonly used to obtain UV spectra of the eluting peaks, further aiding in compound identification. mdpi.com

Table 2: HPLC Parameters for the Analysis of N-Hydroxybenzamide Derivatives

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradients, often with a modifier like formic acid mdpi.com |

| Flow Rate | Typically 1.0 mL/min for analytical scale mdpi.com |

| Detection | Diode Array Detector (DAD) for UV-Vis spectra acquisition mdpi.com |

| Injection Volume | 5-10 µL for analytical injections mdpi.com |

| Temperature | Column oven is often used to maintain a constant temperature, e.g., 35 °C mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of N-hydroxybenzamide compounds by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments. researchgate.net

Molecular Weight Determination

The molecular ion peak (M⁺) in a mass spectrum provides the molecular weight of the compound. researchgate.net For N-hydroxybenzamide derivatives, the presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, which is a useful diagnostic tool known as the nitrogen rule. libretexts.org

Fragmentation Analysis

The fragmentation pattern observed in a mass spectrum is a reproducible fingerprint of a molecule and provides valuable structural information. acdlabs.com The fragmentation of N-hydroxybenzamide compounds can occur through various pathways, including alpha-cleavage and rearrangements. libretexts.org The analysis of these fragment ions helps to identify the different components of the molecule and their connectivity. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. ceon.rs

Table 3: Common Fragments Observed in the Mass Spectra of Benzamide (B126) Derivatives

| m/z | Fragment | Interpretation |

|---|---|---|

| 121 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C-N bond. |

| 105 | [C₆H₅CO]⁺ | Phenylketene radical cation, often observed in compounds with a phenyl group. |

| 93 | [C₆H₅O]⁺ | Phenoxy radical, from cleavage in hydroxy-substituted benzamides. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of N-hydroxybenzamide compounds. dergipark.org.tr This method measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net

The UV-Vis spectrum of an N-hydroxybenzamide derivative typically shows absorption bands corresponding to π → π* transitions within the aromatic ring and the carbonyl group. researchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the benzene (B151609) ring and the solvent polarity. researchgate.net

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical UV-Vis spectrum and help in the assignment of the observed electronic transitions. researchgate.net The comparison between experimental and computed spectra can validate the molecular structure and provide insights into the electronic nature of the compound.

Table 4: UV-Vis Absorption Data for N-Hydroxybenzamide Derivatives

| Compound | Solvent | λ_max (nm) | Type of Transition |

|---|---|---|---|

| N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide dergipark.org.tr | DMSO | ~280-320 | π → π* |

| 1-phenylethanone-O-pyropyl oxime ether researchgate.net | Ethanol | 250, 200 | π → π* |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. orgchemboulder.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. savemyexams.com

The IR spectrum of an N-hydroxybenzamide compound displays characteristic absorption bands that confirm the presence of key functional groups: utdallas.edu

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. utdallas.edu

N-H Stretch: A sharp to somewhat broad peak between 3100 and 3500 cm⁻¹ indicates the presence of the N-H bond in the amide group. utdallas.edu Primary amides show two bands in this region. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm⁻¹ is indicative of the carbonyl group of the amide. savemyexams.com

Aromatic C=C Stretches: Several peaks in the 1450-1650 cm⁻¹ region are characteristic of the aromatic ring. savemyexams.com

C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region and can be more difficult to assign definitively. libretexts.org

Table 5: Characteristic IR Absorption Frequencies for N-Hydroxybenzamide Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 | Broad, Strong |

| Amide | N-H Stretch | 3100-3500 | Sharp to Broad, Medium |

| Carbonyl | C=O Stretch | 1630-1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1650 | Medium to Weak |

| Amide | C-N Stretch | 1000-1350 | Medium |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about the molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. mdpi.com

Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, single-crystal X-ray diffraction provides the most accurate and detailed structural information. researchgate.net This technique allows for the determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular forces, which are crucial for understanding the physical properties of the solid. mdpi.com

Powder X-ray Diffraction (PXRD)

In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of the material. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. researchgate.net While PXRD does not provide the same level of detail as single-crystal analysis, it can be combined with other techniques like solid-state NMR and computational modeling to aid in structure elucidation. rsc.org

Computational Chemistry and Theoretical Modeling of N Hydroxybenzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are instrumental in elucidating the fundamental properties of N-hydroxybenzamide systems at the atomic and electronic levels.

Ab initio and DFT calculations are powerful tools for exploring the conformational space of N-hydroxybenzamide. These methods allow for the determination of stable conformers and the energy barriers separating them. The conformational flexibility of the N-hydroxybenzamide scaffold, particularly the rotation around the C-N and C-C single bonds, is crucial for its biological activity.

Table 1: Representative Calculated Rotational Barriers for Amide-containing Compounds using DFT

| Compound Class | Rotational Barrier (kcal/mol) | Method |

| N-Benzhydrylformamides | 20-23 | M06-2X/6-311+G* |

| Thiophenecarboxaldehydes | ~10-15 | B3LYP/6-311++G(d,p) |

Note: This table presents representative data from studies on related amide compounds to illustrate the application of DFT in conformational analysis.

The electronic properties of N-hydroxybenzamide, such as the distribution of electron density and the energies of molecular orbitals, are key determinants of its reactivity and interaction with biological targets. DFT calculations are commonly employed to compute these properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity .

Table 2: Calculated Electronic Properties of a Representative Aromatic Carboxylic Acid using HyperChem (PM3 Method)

| Property | Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Ionization Potential | 10.5 eV |

| Electron Affinity | 1.2 eV |

Note: This table shows example data for a related compound to demonstrate the types of electronic properties that can be calculated. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For N-hydroxybenzamide and its derivatives, docking studies are crucial for understanding their interactions with enzymes like histone deacetylases (HDACs) and metalloproteases.

N-hydroxybenzamide derivatives are well-known inhibitors of zinc-dependent enzymes, particularly HDACs. Molecular docking simulations are used to model the binding of these inhibitors within the active site of various HDAC isoforms mdpi.com. These simulations help in understanding the key interactions that contribute to the binding affinity. The hydroxamic acid moiety of N-hydroxybenzamide is known to chelate the catalytic zinc ion in the active site of HDACs nih.gov. Docking studies can predict the binding mode and estimate the binding energy of the ligand-protein complex nih.govmdpi.com. For instance, docking of vorinostat, a hydroxamic acid-based HDAC inhibitor, into the active site of HDAC1 has shown an interaction energy of -8.46 Kcal/mol mdpi.com.

A critical aspect of molecular docking is the identification of key amino acid residues in the enzyme's active site that interact with the inhibitor. In HDACs, the active site contains a zinc ion that is essential for catalysis nih.gov. The hydroxamic acid group of N-hydroxybenzamide acts as a zinc-binding group (ZBG) researchgate.net. Docking studies reveal how the carbonyl and hydroxyl oxygens of the hydroxamic acid coordinate with the zinc ion nih.gov. Furthermore, these simulations identify hydrogen bond interactions and hydrophobic contacts with surrounding amino acid residues that stabilize the inhibitor binding. For example, in HDAC2, key residues like ARG39, HIS146, and GLY142 have been shown to form hydrogen bonds with hydroxamic acid inhibitors nih.gov. The chelation of the zinc ion by the hydroxamate group is a fundamental aspect of the inhibitory mechanism of N-hydroxybenzamide derivatives against metalloproteases acs.orgsemanticscholar.org.

Table 3: Key Amino Acid Residues in HDAC Isoforms Interacting with Hydroxamate Inhibitors

| HDAC Isoform | Key Interacting Residues | Type of Interaction |

| HDAC1 | D100, H142, G151, F208, Y306 | H-bonding, Pi-stacking |

| HDAC2 | ARG39, HIS146, GLY142, PHE155 | H-bonding, Pi-pi interaction |

| HDAC6 | H463, P464, F583, L712 | Hydrophobic interactions |

Note: This table compiles information on key residues identified in docking studies of various hydroxamate inhibitors with different HDAC isoforms. nih.govnih.gov

The general structure of an HDAC inhibitor consists of a zinc-binding group, a linker, and a capping group. The capping group interacts with the surface of the enzyme's active site and plays a crucial role in determining isoform selectivity. For N-hydroxybenzamide-based inhibitors, modifications to the capping group can significantly enhance selectivity for specific HDAC isoforms, such as HDAC6 nih.gov.

The active site of HDAC6 has a wider and more open substrate binding groove compared to other HDAC isoforms. This structural feature can be exploited by designing inhibitors with bulky capping groups that fit favorably into the HDAC6 active site but not into the narrower active sites of other HDACs nih.gov. For example, the introduction of bulky phenyl groups as part of the capping structure has been shown to confer selectivity for HDAC6. Crystal structures of HDAC6 in complex with such inhibitors have revealed that hydrophobic capping groups bind in a pocket formed by the L1 loop, with key residues including H463, P464, F583, and L712 defining this pocket nih.gov. Optimization of these capping groups is a key strategy in the development of isoform-selective HDAC inhibitors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that influence a compound's activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby guiding rational drug design and optimization.

The development of two-dimensional (2D)-QSAR models for N-hydroxybenzamide derivatives has been effectively demonstrated in the context of their activity as histone deacetylase 6 (HDAC6) inhibitors. In one such study, a dataset comprising 55 N-hydroxybenzamide and N-hydroxypropenamide derivatives with known in-vitro activity against HDAC6 was utilized to construct a predictive model. nih.govresearchgate.net

The primary method employed for model generation was Multiple Linear Regression (MLR). MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). The robustness and predictive power of the generated model were rigorously assessed through both internal and external validation procedures. Internal validation was performed using the leave-one-out cross-validation method, while external validation involved using a separate test set of compounds to gauge the model's performance on molecules not included in its training. nih.govresearchgate.net The resulting model demonstrated strong statistical significance, indicating its reliability for predicting the HDAC6 inhibition activity of new compounds within this chemical class. nih.govresearchgate.net

A critical aspect of QSAR modeling is the identification and correlation of specific molecular descriptors with the observed biological outcomes. For the N-hydroxybenzamide derivatives targeting HDAC6, the final MLR model was built using seven key molecular descriptors. nih.govresearchgate.net These descriptors quantitatively describe various physicochemical properties of the molecules, such as their electronic, steric, and topological features.

The model's high squared correlation coefficient (R²) of 0.905 signifies that over 90% of the variance in the biological activity (pIC₅₀) of the training set compounds can be explained by these seven descriptors. nih.govresearchgate.net Further statistical parameters, including a low Root Mean Square Error (RMSE) of 0.343 and a high concordance correlation coefficient (CCC) of 0.950, underscore the model's stability and predictive accuracy. nih.govresearchgate.net The study revealed that structural differences, such as the linkage between the benzimidazole and N-hydroxybenzamide moieties, significantly influenced activity. For instance, N-hydroxybenzamide derivatives were generally more potent than their N-hydroxypropenamide counterparts, a difference that is captured by the selected molecular descriptors. nih.gov

Table 1: Statistical Validation Parameters of the 2D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.905 | Indicates that 90.5% of the variance in HDAC6 inhibitory activity is explained by the model. nih.govresearchgate.net |

| RMSE (Root Mean Square Error) | 0.343 | Measures the average magnitude of the errors in the predictions. nih.govresearchgate.net |

| CCC (Concordance Correlation Coefficient) | 0.950 | Measures the agreement between the predicted and observed values. nih.govresearchgate.net |

| Dataset Size | 55 compounds | The number of N-hydroxybenzamide and related derivatives used to build the model. nih.govresearchgate.net |

| Number of Descriptors | 7 | The number of molecular properties used as variables in the final MLR equation. nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed, atomistic-level view of molecular behavior, offering critical insights into the conformational dynamics of a ligand and its binding stability within a protein's active site.

For N-hydroxybenzamide and its derivatives, particularly in their role as enzyme inhibitors, MD simulations are employed to validate docking poses, assess the stability of the ligand-protein complex, and elucidate the key interactions that govern binding affinity. A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment, including a box of explicit water molecules and counter-ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes. ajchem-a.com

Following minimization, the simulation is run for a specific duration, often on the nanosecond scale (e.g., 100 ns), under controlled temperature and pressure (NPT ensemble). ajchem-a.com Throughout the simulation, trajectories are saved, which are then analyzed to understand the system's dynamics. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding. ajchem-a.com

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored. Persistent hydrogen bonds indicate crucial interactions for binding stability. ajchem-a.com

These simulations provide a dynamic picture that complements the static view from molecular docking, confirming whether the N-hydroxybenzamide moiety maintains its crucial interactions with key residues and cofactors (like the zinc ion in HDACs) in a dynamic environment. researchgate.net

In Silico Screening and Rational Drug Design Methodologies

The rational design of novel therapeutics is a cornerstone of modern medicinal chemistry, with computational methods playing a pivotal role in accelerating the discovery and optimization of lead compounds. For N-hydroxybenzamide systems, which are recognized as critical scaffolds for targeting metalloenzymes, particularly histone deacetylases (HDACs), in silico screening and rational drug design methodologies are indispensable. nih.govresearchgate.net These computational approaches enable the efficient exploration of vast chemical spaces, prediction of binding affinities, and elucidation of structure-activity relationships (SAR), thereby guiding the synthesis of more potent and selective agents. researchgate.netpatsnap.com

Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS methods like molecular docking are employed. patsnap.com This approach computationally places candidate ligands into the binding site of a receptor and estimates the binding affinity. For N-hydroxybenzamide derivatives, SBVS is heavily utilized to predict their interaction with HDACs. The process involves preparing the protein structure, often obtained from the RCSB Protein Data Bank, by removing water molecules and adding hydrogens. ymerdigital.com A docking grid is then generated around the active site. Large compound databases, such as PubChem, can be screened for molecules containing the benzamide (B126) substructure. unipi.it A common VS workflow involves a hierarchical docking protocol, starting with high-throughput virtual screening (HTVS) to rapidly filter the library, followed by more accurate and computationally intensive modes like standard precision (SP) and extra precision (XP) for the top-scoring hits. unipi.it This stepwise filtering enriches the selection of compounds with a higher probability of being active.

Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, LBVS methods are used. patsnap.com These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov Methods include 2D/3D similarity searches and pharmacophore modeling, which uses the spatial arrangement of essential features of known active ligands to find new ones. researchgate.net For N-hydroxybenzamides, a focused library can be compiled based on structural similarity to known, potent HDAC inhibitors like Mocetinostat or Entinostat. unipi.it

Molecular Docking and Binding Mode Analysis

Molecular docking is a powerful tool in rational drug design, providing insights into the binding conformation and interactions between a ligand and its target. co-ac.com For N-hydroxybenzamide-based HDAC inhibitors, docking studies consistently reveal a conserved binding mode. The defining feature is the chelation of the catalytic Zn2+ ion within the HDAC active site by the N-hydroxybenzamide group (the zinc-binding group or ZBG). researchgate.netymerdigital.com

Studies on various N-hydroxybenzamide derivatives have demonstrated other crucial interactions:

Hydrogen Bonding: The hydroxamate and amide functionalities frequently form hydrogen bonds with key residues in the active site pocket, contributing significantly to binding affinity. ymerdigital.comiajpr.com

Hydrophobic Interactions: The linker and "cap" regions of the inhibitors engage in hydrophobic contacts with the protein, which influences potency and isoform selectivity. iajpr.com

For instance, molecular docking of novel benzene (B151609) sulfonamido-N-hydroxybenzamide derivatives against HDACs revealed that the top compounds engaged in critical hydrogen bonding and showed potential coordination with the catalytic zinc ion. ymerdigital.com Similarly, docking studies of quinazoline-triazole-based N-hydroxybenzamides helped to elucidate the key structural features crucial for their activity. nih.gov The results of these docking studies are often quantified by a scoring function, such as the Glide G-score, which estimates the binding free energy.

| Compound | Target | Docking Score (Glide G-score) | Reference |

|---|---|---|---|

| Compound 2 (benzene sulfonamido-N-hydroxybenzamide derivative) | HDAC | -4.609 | ymerdigital.com |

| Compound 18 (benzene sulfonamido-N-hydroxybenzamide derivative) | HDAC | -4.518 | ymerdigital.com |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comtaylorfrancis.com By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds and to guide lead optimization. nih.gov

Both 2D-QSAR and 3D-QSAR studies have been applied to N-hydroxybenzamide systems. In a study involving hydroxamic acid derivatives with a benzimidazole scaffold targeting HDAC6, a 2D-QSAR model was developed using multiple linear regression (MLR). jprdi.vnresearchgate.net The model, built from a dataset of 55 compounds, successfully correlated molecular descriptors with HDAC6 inhibitory activity. jprdi.vnresearchgate.net The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (q² or LOO Q²), which measures its predictive ability. researchgate.netderpharmachemica.com A robust and predictive QSAR model serves as a valuable tool in the rational design process, enabling researchers to prioritize the synthesis of compounds with the highest predicted activity. jprdi.vnresearchgate.net

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.905 | Indicates a strong correlation between descriptors and activity for the training set. | jprdi.vnresearchgate.net |

| RMSE (Root Mean Square Error) | 0.343 | Represents the standard deviation of the prediction errors. | jprdi.vnresearchgate.net |

| CCC (Concordance Correlation Coefficient) | 0.950 | Measures the agreement between the observed and predicted values. | jprdi.vnresearchgate.net |

Biochemical and Molecular Mechanism Investigations of N Hydroxybenzamide and Its Analogues

Enzyme Inhibition Profiles

The N-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry, primarily due to the hydroxamic acid moiety (-CONHOH), which functions as a potent zinc-binding group. This characteristic enables it to chelate the Zn²⁺ ion essential for the catalytic activity of numerous metalloenzymes. Consequently, N-hydroxybenzamide and its analogues have been extensively investigated as inhibitors of several enzyme classes, most notably histone deacetylases (HDACs), metalloproteinases, and lipoxygenases.

Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. mdpi.comtaylorandfrancis.com This deacetylation process leads to a more condensed chromatin structure, rendering it transcriptionally inactive. taylorandfrancis.com HDAC inhibitors, including those based on the N-hydroxybenzamide structure, block this action, leading to an accumulation of acetylated proteins and playing a crucial role in epigenetic regulation. mdpi.com

N-hydroxybenzamide derivatives have demonstrated a broad range of inhibitory activities against zinc-dependent HDAC isoforms, which are categorized into Class I (HDACs 1, 2, 3, 8), Class IIa (HDACs 4, 5, 7, 9), and Class IIb (HDACs 6, 10). nih.govresearchgate.net While many first-generation compounds were pan-inhibitors, significant research has focused on developing isoform-selective inhibitors to minimize off-target effects. mdpi.comnih.gov

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent leads with significant selectivity for the Class IIb isoform HDAC6. researchgate.netnih.gov For instance, certain constrained heterocyclic analogues, such as tetrahydroisoquinolines, show enhanced HDAC6 selectivity and inhibitory activity. researchgate.netnih.gov

Conversely, distinct structural modifications have yielded inhibitors with high selectivity for the Class I isoform HDAC8. A series of N-hydroxy-3-sulfamoylbenzamide-based compounds exhibited potent HDAC8 inhibition with two-digit nanomolar IC₅₀ values and considerable selectivity over other isoforms like HDAC2 and HDAC6. nih.gov The development of N-hydroxycinnamamide-based inhibitors, close structural analogues, has also led to compounds with dual selectivity for HDAC1 and HDAC3. acs.org

Below is a table summarizing the inhibitory activities of selected N-hydroxybenzamide analogues against various HDAC isoforms.

| Compound Class | Specific Analogue | Target Isoform | IC₅₀ (nM) | Selectivity Profile |

| N-hydroxy-3-sulfamoylbenzamides | Compound 12a | HDAC8 | 65 | >180-fold vs HDAC2; ~30-fold vs HDAC6 |

| N-hydroxy-3-sulfamoylbenzamides | Compound 12b | HDAC8 | 73 | >270-fold vs HDAC2; >40-fold vs HDAC6 |

| N-hydroxy-3-sulfamoylbenzamides | Compound 12c | HDAC8 | 89 | >220-fold vs HDAC2; >30-fold vs HDAC6 |

| 4-Oxoquinazoline-based N-hydroxypropenamides | Compound 10e | HDAC6 | 40 | Non-selective |

| 4-Oxoquinazoline-based N-hydroxypropenamides | Compound 10f | HDAC6 | 12 | Non-selective |

| N-hydroxycinnamamides | Compound 11r | HDAC1 | 11.8 | Dual selective for HDAC1/3 |

| N-hydroxycinnamamides | Compound 11r | HDAC3 | 3.9 | Dual selective for HDAC1/3 |

| N-hydroxycinnamamides | Compound 11r | HDAC6 | 308.2 | Less potent against HDAC6 |

Data compiled from multiple research findings. nih.govacs.orgacs.org

The primary molecular mechanism by which N-hydroxybenzamide inhibitors modulate post-translational acetylation is through the blockade of HDAC enzymatic activity. Acetylation is a dynamic and reversible process where acetyl groups are added by histone acetyltransferases (HATs) and removed by HDACs. nih.govresearchgate.net By inhibiting HDACs, these compounds disrupt this balance, leading to a state of hyperacetylation of lysine residues on substrate proteins. taylorandfrancis.com

This accumulation of acetyl groups neutralizes the positive charge of lysine residues, which weakens the electrostatic interaction between histones and the negatively charged DNA backbone. nih.gov The result is a more relaxed, open chromatin conformation known as euchromatin, which is more accessible to transcription factors, thereby inducing gene expression. nih.gov

Beyond histones, HDACs also deacetylate a wide array of non-histone proteins involved in crucial cellular functions. mdpi.com For example, HDAC6, a primary target for many N-hydroxybenzamide analogues, is located mainly in the cytoplasm and deacetylates proteins such as α-tubulin and Hsp90. researchgate.netnih.gov Inhibition of HDAC6 leads to hyperacetylation of these proteins, affecting cellular processes like microtubule-dependent transport, cell motility, and protein quality control. researchgate.net Therefore, the molecular impact of these inhibitors extends beyond gene expression to the direct modulation of protein function and cellular signaling pathways through acetylation. creative-proteomics.com

Achieving isoform selectivity is a critical goal in the development of HDAC inhibitors to enhance therapeutic efficacy and reduce side effects associated with pan-HDAC inhibition. nih.gov Several strategies focusing on the archetypal pharmacophore model (zinc-binding group, linker, cap group) have been successfully employed for N-hydroxybenzamide analogues.

Exploiting Structural Differences in the Active Site Tunnel and Rim: Different HDAC isoforms possess subtle yet significant variations in the architecture of their active site channels. For example, the active site of HDAC6 features a wider channel compared to other HDAC subtypes. researchgate.netnih.gov Selectivity for HDAC6 has been achieved by designing molecules with specific benzylic spacers and large, hydrophobic capping groups that can more effectively access this wider channel and interact with the protein surface near the rim of the active site. researchgate.netnih.gov

Modification of the Zinc-Binding Group (ZBG): The nature of the ZBG itself can profoundly influence isoform selectivity. nih.gov In one study, a 2-methylthiobenzamide ZBG afforded high selectivity for HDAC3, whereas a subtle change to a 2-hydroxybenzamide resulted in a loss of selectivity over HDAC1 and HDAC2. nih.gov This difference was attributed to distinct binding modes with the catalytic zinc ion. nih.gov

Targeting Unique Surface Loops and Cavities: Selectivity can be engineered by designing cap groups that interact with unique amino acid residues or peripheral pockets outside the conserved catalytic site. Molecular modeling has shown that certain substitutions on the cap group can create unfavorable steric interactions with surface loops on specific isoforms, such as the G32-H33-P34 triad on HDAC2, thereby reducing potency against that isoform and increasing relative selectivity for others. nih.gov Similarly, the presence of a lower cavity in the tunnels of HDAC1 and HDAC2, which is absent in HDAC3, has been exploited to design inhibitors that selectively engage HDAC1/2 while excluding HDAC3. explorationpub.com

The hydroxamic acid moiety present in N-hydroxybenzamide is a classic and potent zinc-chelating group, making it an effective pharmacophore for the inhibition of other zinc-dependent enzymes, such as matrix metalloproteinases (MMPs). nih.gov MMPs are endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.gov

Analogues of N-hydroxybenzamide have been developed as MMP inhibitors. For example, N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which share the core hydroxamic acid feature, have demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC₅₀ values in the low micromolar range. nih.gov The development of selective MMP inhibitors is an active area of research, as these enzymes are implicated in various diseases. dovepress.com The selectivity of these hydroxamic acid-based inhibitors towards specific MMPs is highly dependent on the structural scaffold and the nature of substituents that interact with the enzyme's substrate-binding pockets. nih.gov

| Compound | Target MMP | IC₅₀ (µM) |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | 1.0 - 1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | 1.0 - 1.5 |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | 1.0 - 1.5 |

Data from a study on N-hydroxybutanamide derivatives. nih.gov

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are inflammatory mediators. rsc.org The inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions. rsc.org

Hydroxamic acid derivatives have been identified as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase. nih.gov For example, hydroxamic acid analogues of known nonsteroidal anti-inflammatory drugs (NSAIDs) were shown to inhibit 5-LOX. nih.gov Furthermore, related structures such as N-hydroxycarbamates have been synthesized and shown to possess 5-lipoxygenase inhibiting activities. nih.gov The N-hydroxyamide functional group is key to this activity, demonstrating the versatility of this chemical scaffold in targeting different classes of metalloenzymes.

Histone Deacetylase (HDAC) Inhibition

Cellular Pathway Modulation Studies

N-Hydroxybenzamide and its diverse analogues have been the subject of extensive research due to their significant potential in oncology. These compounds exert their anticancer effects by modulating critical cellular pathways that control cell survival and proliferation. Investigations have revealed their ability to trigger programmed cell death, or apoptosis, in malignant cells and to regulate key proteins involved in this process.

A primary mechanism through which N-hydroxybenzamide derivatives exhibit their antitumor activity is the induction of apoptosis. Research has demonstrated that these compounds can trigger this self-destruct sequence in a variety of cancer cell lines.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to be effective in vitro antiproliferative and cytotoxic agents. nih.gov For instance, the compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide has demonstrated potent activity, reducing proliferation and inducing apoptosis in the G361 melanoma cell line in a dose-dependent manner. This induction of apoptosis is confirmed by several key indicators, including an increase in the subdiploid population of cells, the activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, novel indirubin-based N-hydroxyheptanamides have been found to be strong inducers of apoptosis in SW620 colon cancer cells. nih.gov Analogues of Suberoylanilide Hydroxamic Acid (SAHA) have also proven effective at inducing apoptosis by regulating various proteins involved in the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net Furthermore, studies on hydroxybenzoate analogues have shown they can induce apoptosis in HT-1080 human fibrosarcoma cells by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. oatext.com

| Compound/Analogue Class | Cancer Cell Line | Observed Apoptotic Effects | Reference |

|---|---|---|---|

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Dose-dependent increase in apoptotic markers (caspase activation, PARP cleavage) | nih.gov |

| Indirubin-based N-hydroxyheptanamides (e.g., 7a, 10a) | SW620 (Colon) | Strong induction of apoptosis | nih.gov |

| Suberoylanilide Hydroxamic Acid (SAHA) Analogues | MCF-7 (Breast) | Regulation of proteins in the mitochondrial apoptosis pathway | researchgate.net |

| 3-hydroxybenzoate magnesium (3-HBMg) and 4-hydroxybenzoate magnesium (4-HBMg) | HT-1080 (Fibrosarcoma) | Increased levels of caspase-3 and Bax; decreased Bcl-2 expression | oatext.com |

The extrinsic pathway of apoptosis is initiated by the binding of ligands to death receptors on the cell surface. One of the key receptors in this pathway is Death Receptor 5 (DR5), also known as TRAIL-R2. The modulation of DR5 expression is a critical mechanism by which N-hydroxybenzamide analogues can sensitize cancer cells to apoptosis. nih.gov

The compound 2-methoxy-5-amino-N-hydroxybenzamide has been shown to make colon cancer cells sensitive to TNF-related apoptosis-inducing ligand (TRAIL), a natural ligand for DR5. nih.gov This sensitization is achieved by upregulating the expression of DR5. nih.gov This effect is not limited to cell cultures; intraperitoneal administration of this compound to mice with colitis-associated colon cancer also resulted in the upregulation of DR5. nih.gov By increasing the population of DR5 on the cancer cell surface, these compounds enhance the cell's susceptibility to TRAIL-mediated apoptosis. nih.govnih.gov This strategy is particularly promising for overcoming the resistance to TRAIL-driven cell death that is observed in many types of cancer. nih.gov

Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in inhibiting apoptosis and regulating cell division. High levels of survivin are common in cancer cells and are associated with resistance to chemotherapy and a poor prognosis. The downregulation of survivin is therefore a key therapeutic goal.

Research has demonstrated that N-hydroxybenzamide derivatives can effectively modulate the expression of this anti-apoptotic protein. Specifically, 2-methoxy-5-amino-N-hydroxybenzamide has been found to downregulate survivin expression in models of colitis-associated colon cancer. nih.gov This reduction in survivin levels works in concert with the upregulation of DR5 to sensitize cancer cells to TRAIL-induced apoptosis. nih.gov By simultaneously removing a key inhibitor of apoptosis (survivin) and enhancing a key initiator of apoptosis (DR5), this compound creates a powerful pro-apoptotic stimulus in cancer cells.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The type and position of chemical groups (substituents) on the benzamide (B126) scaffold have a profound impact on the compound's ability to inhibit specific targets, such as histone deacetylases (HDACs), and its selectivity for different enzyme isoforms.

For example, subtle changes to the 2-position of the benzamide ring can lead to significant shifts in selectivity. A study on HDAC inhibitors revealed that a 2-methylthiobenzamide derivative was a highly potent and selective inhibitor of HDAC3, with over 300-fold selectivity over other HDAC isoforms. nih.gov In contrast, replacing the 2-methylthio group with a 2-hydroxy group resulted in a compound that retained potency for HDAC3 but lost all selectivity over HDAC1 and HDAC2. nih.gov This highlights the critical role of the zinc-binding group in determining isoform selectivity. Further exploration showed that installing other non-zinc binding substituents at the 2-position, such as 2-ethyl and 2-cyclopropyl, also led to HDAC3-selective inhibitors. nih.gov

The position of functional groups is also critical. In a study of 4-oxoquinazoline-based N-hydroxypropenamides, compounds with the N-hydroxypropenamide group at position 7 of the quinazoline skeleton were generally more potent than those with the same group at position 6. nih.gov Additionally, substitution at the N3-position of the quinazoline ring with benzyl (B1604629) groups resulted in stronger bioactivity compared to substitution with alkyl groups. nih.gov

| Analogue Class | Structural Modification | Impact on Potency/Selectivity | Reference |

|---|---|---|---|

| 2-Substituted Benzamides (HDAC Inhibitors) | 2-methylthio vs. 2-hydroxy | 2-methylthio confers high selectivity for HDAC3; 2-hydroxy is non-selective for HDAC1/2/3. | nih.gov |

| 2-Substituted Benzamides (HDAC Inhibitors) | 2-ethyl or 2-cyclopropyl | Leads to HDAC3 selective inhibition. | nih.gov |

| 4-Oxoquinazoline-based N-hydroxypropenamides | N-hydroxypropenamide at position 7 vs. 6 | Position 7 substitution is generally more potent. | nih.gov |

| 4-Oxoquinazoline-based N-hydroxypropenamides | N3-benzyl vs. N3-alkyl | N3-benzyl derivatives exhibit stronger bioactivity. | nih.gov |

| Morpholino-thiophene Benzamides | Replacement of morpholine with thiophene/methyl | Retained potent antibacterial activity with improved metabolic stability. | acs.org |

Specific structural motifs within N-hydroxybenzamide analogues are responsible for their interaction with and affinity for their biological targets. The hydroxamic acid group (-CONHOH) itself is a key motif, acting as a zinc-chelating moiety that is crucial for binding to the active site of zinc-dependent enzymes like HDACs. nih.gov

Beyond this core group, other structural features dictate the affinity and selectivity. For instance, in a series of 4-(aminomethyl)-N-hydroxybenzamide derivatives designed as HDAC6 inhibitors, a benzylic spacer was found to more effectively access the wider channel of the HDAC6 active site compared to other HDAC subtypes. researchgate.net This, combined with hydrophobic capping groups that interact with the protein surface near the rim of the active site, contributed to enhanced HDAC6 selectivity. researchgate.net

Optimization of Chemical Linkers and Capping Groups for Enhanced Activity

The therapeutic efficacy of N-hydroxybenzamide analogues can be significantly enhanced through the strategic modification of chemical linkers and capping groups. nih.govrutgers.edu Research into the structure-activity relationships of these compounds has demonstrated that alterations to the scaffold can lead to improved inhibitory activity and selectivity. nih.govrutgers.edu For instance, in a study of benzohydroxamic acid-based STAT3 inhibitors, the modification of an N-methylglycinamide scaffold and the CH2 group of the glycinamide scaffold were investigated. nih.govrutgers.edu The findings revealed that analogues with an Ala-linker and Pro-based derivatives, particularly those with an (R)-configuration at the chiral center, exhibited improved inhibitory activity. nih.govrutgers.edu

Capping groups also play a crucial role in modulating the biological activity of these compounds. nih.govfrontiersin.org N-capping (N-cap) and C-capping (C-cap) with specific amino acids or unconventional group motifs can influence the compound's secondary structure, leading to the generation of novel scaffolds. nih.govfrontiersin.org The introduction of capping motifs has been shown to prevent the degradation of peptides by reducing their susceptibility to proteolytic cleavage. nih.govfrontiersin.org Furthermore, a study on N-hydroxybenzamide derivatives designed as histone deacetylase inhibitors incorporated an indole-containing cap group, highlighting the diverse applications of capping strategies. nih.gov The role of capping groups extends to influencing intermolecular interactions, as seen in naphthalene N-capped dehydrodipeptide hydrogels where a 1-naphthoyl group facilitated higher-order aromatic π–π stacking. mdpi.comresearchgate.net

Mechanistic Insights into Antimicrobial Activity

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

N-hydroxybenzamide and its analogues have demonstrated a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been found to be active against Gram-positive bacteria. nih.gov Similarly, N-phenylbenzamides have shown inhibitory effects on the growth of the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov

The structural characteristics of these compounds, such as the presence of phenolic groups, are believed to contribute significantly to their antibacterial properties. mdpi.com Phenolic acids, a class of phenolic compounds, have been noted for their potent activity against a wide array of pathogens. mdpi.com The lipophilicity of these molecules also plays a critical role in their effectiveness, as it can facilitate interactions with the bacterial cell membrane. mdpi.com

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | MIC 15.62-31.25 μmol/L | nih.gov |

| N-benzamide derivatives (e.g., compound 5a) | Bacillus subtilis (Gram-positive) | MIC 6.25 μg/mL | nanobioletters.com |

| N-benzamide derivatives (e.g., compound 5a) | Escherichia coli (Gram-negative) | MIC 3.12 μg/mL | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | nih.gov |

| N-phenylbenzamides | Staphylococcus aureus (Gram-positive) | Inhibited growth | nih.gov |

| N-phenylbenzamides | Escherichia coli (Gram-negative) | Inhibited growth | nih.gov |

Antifungal Activity

The antifungal activity of N-hydroxybenzamide analogues appears to be more variable and compound-specific compared to their antibacterial effects. While some derivatives have shown significant antifungal potency, others have demonstrated little to no activity. nih.govresearchgate.net For instance, a study on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported strong inhibition against the fungi Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. researchgate.net In contrast, a series of sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold showed almost no antifungal activity. nih.gov Similarly, some hydroxamic acids that exhibited a narrow spectrum of antibacterial activity were found to be inactive against fungal species. nih.gov However, N-phenylbenzamides have been reported to possess antifungal activity against Candida albicans. nih.gov

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC = 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | MIC = 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | MIC ranged from 0.3 to 5.0 mg/mL | nih.gov |